Fmoc-D-Phe(4-Guad-Pmc)-OH
Description
Contextualizing Unnatural Amino Acid Residues in Peptide Research
Unnatural amino acids (UAAs), which are not among the 20 proteinogenic amino acids, are crucial tools in modern drug discovery and peptide research. sigmaaldrich.com Their incorporation into peptide sequences allows for the creation of molecules with enhanced stability, novel functions, and improved therapeutic potential. nih.gov By introducing UAAs, researchers can modify the physicochemical properties of peptides, such as their binding affinity, selectivity, and resistance to enzymatic degradation. nih.gov This flexibility in design is instrumental in developing new therapeutic agents, including peptide-based drugs and antibody-drug conjugates. acs.org The structural diversity offered by UAAs enables the construction of extensive chemical libraries for high-throughput screening, accelerating the identification of promising drug candidates.
Evolution of Orthogonal Protecting Group Strategies in Peptide Synthesis (Fmoc/Pmc Framework)
The synthesis of peptides is a stepwise process that requires the precise protection and deprotection of reactive functional groups. iris-biotech.depeptide.com Orthogonal protecting group strategies are fundamental to this process, allowing for the selective removal of one type of protecting group without affecting others. fiveable.menih.gov The most widely used strategy in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach. iris-biotech.deresearchgate.net In this framework, the α-amino group of the amino acid is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.depeptide.com
For amino acids with complex side chains, such as arginine, additional protecting groups are necessary. The guanidino group of arginine is commonly protected by the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) or the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. peptide.comthermofisher.com These groups are also acid-labile but offer different degrees of stability and deprotection kinetics compared to tBu, providing further orthogonality. peptide.comthermofisher.com The Pmc group, for instance, is more acid-labile than the older Mtr group, making it more suitable for the synthesis of peptides containing multiple arginine residues. peptide.com This intricate system of orthogonal protection enables the controlled and efficient synthesis of complex peptide sequences. iris-biotech.denih.gov
Significance of D-Configuration Amino Acid Incorporation in Designed Peptides and Peptidomimetics
The incorporation of D-amino acids, the stereoisomers (mirror images) of the naturally occurring L-amino acids, is a powerful strategy in the design of peptides and peptidomimetics. lifetein.comuj.edu.pl Peptides containing D-amino acids exhibit significantly enhanced stability against enzymatic degradation by proteases, which are specific for L-amino acids. lifetein.comresearchgate.netwikipedia.org This increased stability translates to a longer half-life in biological systems, a crucial property for therapeutic peptides. lifetein.com
Overview of the Research Landscape for Fmoc-D-Phe(4-Guad-Pmc)-OH as a Specialized Building Block
This compound is a commercially available, specialized building block used in the synthesis of peptides with unique structural features. The D-phenylalanine core provides a hydrophobic element and, due to its D-configuration, imparts resistance to proteolysis. uj.edu.pl The guanidinylated side chain mimics the functionality of arginine, a key residue in many biological interactions, while the Pmc group ensures its protection during synthesis until the final acid-mediated cleavage step. peptide.comthermofisher.com
This compound is particularly valuable in the development of peptide-based therapeutics, including enzyme inhibitors and modulators of protein-protein interactions. chemimpex.com For instance, research has utilized similar Fmoc-D-amino acid derivatives in the synthesis of peptidomimetics targeting cancer-related pathways. nih.govualberta.ca The combination of the D-amino acid for stability, the functionalized side chain for specific interactions, and the robust Fmoc/Pmc protecting group strategy makes this compound a powerful tool for medicinal chemists and peptide scientists exploring novel therapeutic avenues. chemimpex.com
Interactive Data Table: Compound Properties
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C39H42N4O7S |
| Molecular Weight | 710.85 g/mol |
| Typical Purity | 95% |
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42N4O7S/c1-22-23(2)35(24(3)27-18-19-39(4,5)50-34(22)27)51(47,48)43-37(40)41-26-16-14-25(15-17-26)20-33(36(44)45)42-38(46)49-21-32-30-12-8-6-10-28(30)29-11-7-9-13-31(29)32/h6-17,32-33H,18-21H2,1-5H3,(H,42,46)(H,44,45)(H3,40,41,43)/t33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOREBGIBBGDNK-MGBGTMOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(\N)/NC3=CC=C(C=C3)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Integration of Fmoc D Phe 4 Guad Pmc Oh in Complex Peptide Assembly
Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating Fmoc-D-Phe(4-Guad-Pmc)-OH
Solid-phase peptide synthesis (SPPS) utilizing the fluorenylmethyloxycarbonyl (Fmoc) strategy is the predominant method for assembling peptides containing modified residues like this compound. The process involves the sequential addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. The incorporation of this particular hindered and modified amino acid necessitates careful optimization of coupling conditions, resin selection, and synthesis protocols to ensure high fidelity and yield.
Selection and Optimization of Coupling Reagents for Hindered or Modified Amino Acids
The steric hindrance posed by the bulky Pmc protecting group and the D-configuration of this compound makes its acylation reaction particularly challenging. Incomplete coupling can lead to deletion sequences, which are often difficult to separate from the target peptide. Therefore, the choice of coupling reagent is critical to drive the reaction to completion while minimizing side reactions.
High-reactivity coupling reagents are generally preferred for such demanding couplings. sigmaaldrich.com Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective. sigmaaldrich.com These reagents form highly reactive OAt or O-6-ClBt esters, respectively, which can overcome the steric barrier. sigmaaldrich.com Phosphonium-based reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices, known for their high coupling efficiency, especially for hindered amino acids. sigmaaldrich.compeptide.com
Carbodiimide reagents, such as DIC (N,N'-diisopropylcarbodiimide), are often used in conjunction with nucleophilic additives like OxymaPure (ethyl cyano(hydroxyimino)acetate) or HOBt (1-Hydroxybenzotriazole). peptide.combachem.com The DIC/Oxyma combination is particularly valuable as it generates a highly reactive active ester with a reduced risk of racemization, a crucial consideration for D-amino acids. bachem.comnih.gov
To ensure complete incorporation of this compound, several optimization strategies are employed:
Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration than standard amino acids can improve yields.
Double Coupling: A second, fresh charge of the amino acid and coupling reagents is added to the reaction vessel after the initial coupling cycle to acylate any remaining free amines. nih.gov
Elevated Temperatures: In some cases, particularly with microwave-assisted synthesis, higher temperatures can help overcome the activation energy barrier for coupling hindered residues. rsc.org
Table 1: Recommended Coupling Reagents for this compound
| Reagent Class | Examples | Additive | Key Advantages |
|---|---|---|---|
| Uronium/Aminium | HATU, HCTU | Base (e.g., DIPEA) | High reactivity, fast kinetics, effective for hindered couplings. sigmaaldrich.com |
| Phosphonium | PyBOP, PyAOP | Base (e.g., DIPEA) | High efficiency, less risk of guanidinylation side reactions compared to uronium salts. sigmaaldrich.com |
| Carbodiimide | DIC | OxymaPure, HOBt | Low racemization potential, cost-effective. peptide.combachem.com |
This table is interactive and can be sorted by column.
Considerations for Resin Linker Selection and Peptide Cleavage from Solid Support
The choice of resin and its associated linker determines the C-terminal functionality of the final peptide (acid or amide) and the conditions required for its cleavage. For peptides incorporating this compound, linkers that are cleaved by trifluoroacetic acid (TFA) are standard, as this condition is also required for the removal of the Pmc group and other common side-chain protecting groups (e.g., tBu, Boc, Trt).
Wang Resin: This is a common choice for synthesizing peptides with a C-terminal carboxylic acid. The peptide is cleaved from the resin under moderately strong acid conditions (e.g., 95% TFA).
Rink Amide Resin: This resin is used to produce peptides with a C-terminal amide. It is also cleaved with high concentrations of TFA. nih.gov
2-Chlorotrityl Chloride (2-CTC) Resin: This hyper-acid-labile resin is particularly useful for preparing fully protected peptide fragments. peptide.com Peptides can be cleaved under very mild acidic conditions (e.g., 1% TFA in DCM), leaving the Pmc and other side-chain protecting groups intact for subsequent fragment condensation in solution. researchgate.net
Final cleavage and deprotection is a critical step that requires a carefully formulated "cocktail" to scavenge the reactive cationic species generated from the protecting groups and linker. The Pmc group is acid-labile and is typically removed by treatment with TFA for 1-3 hours. sigmaaldrich.compeptide.com A common side reaction during the cleavage of Pmc- and Pbf-protected arginine residues is the sulfonation of the indole (B1671886) side chain of tryptophan. sigmaaldrich.commerckmillipore.com To mitigate this, the use of Fmoc-Trp(Boc)-OH is strongly recommended when tryptophan is present in the sequence. sigmaaldrich.commerckmillipore.com
A standard, effective cleavage cocktail for peptides containing Pmc-protected residues is a mixture of TFA, a silane (B1218182) scavenger, and water.
Table 2: Typical Cleavage Cocktails for Pmc-Protected Peptides
| Cocktail Components | Ratio (v/v) | Scavenger Function | Notes |
|---|---|---|---|
| TFA / TIS / H₂O | 95 : 2.5 : 2.5 | TIS (Triisopropylsilane) scavenges carbocations. sigmaaldrich.com | A general-purpose, low-odor cocktail suitable for most sequences. |
| Reagent K | 82.5 : 5 : 5 : 5 : 2.5 | Phenol, thioanisole, and EDT act as scavengers for various reactive species. merckmillipore.com | Used for complex peptides, especially those containing cysteine, but is malodorous. |
| TFA / EDT / H₂O / TIS | 94 : 2.5 : 2.5 : 1 | EDT (Ethanedithiol) is a soft nucleophile, effective for protecting cysteine and methionine. thermofisher.com | Recommended when multiple Cys or Met residues are present. |
This table is interactive and can be sorted by column.
Strategies for Mitigating Synthesis Challenges (e.g., Aggregation, Racemization, Incomplete Coupling)
The successful synthesis of peptides containing this compound requires proactive strategies to address common SPPS challenges.
Aggregation: The presence of bulky, hydrophobic residues can promote inter- and intra-chain aggregation, leading to poor solvation and incomplete reactions. Strategies to disrupt aggregation include the use of low-substitution resins (e.g., 0.2-0.3 mmol/g), which increases the distance between peptide chains, and the incorporation of "disrupting" solvents like N-butylpyrrolidinone (NBP) or the use of elevated temperatures. rsc.org
Racemization: Racemization, or epimerization, is a risk for any amino acid during the activation step, but it is a particular concern for residues whose α-proton is activated, such as phenylglycine derivatives. mdpi.comluxembourg-bio.com While phenylalanine is generally less susceptible than phenylglycine, the D-configuration of the target amino acid means that any racemization would result in the undesired L-diastereomer, which can be difficult to separate. The risk is highest under strongly basic conditions. To minimize racemization, it is crucial to avoid extended pre-activation times with strong bases like DIPEA and to consider using base-free coupling conditions, such as DIC/Oxyma. bachem.comnih.gov The Fmoc deprotection step, typically using piperidine (B6355638), can also contribute to racemization, although this is less common than during coupling. mdpi.com
Incomplete Coupling: As discussed, this is a primary challenge due to steric hindrance. In addition to using potent coupling reagents and double coupling protocols, monitoring the reaction is key. A qualitative ninhydrin (B49086) test can be performed after coupling to detect any remaining free primary amines, indicating an incomplete reaction that requires a recoupling step.
Application of Advanced SPPS Techniques (e.g., Microwave-Assisted Synthesis, Wash-Free Protocols)
Modern SPPS technologies can significantly improve the synthesis of difficult sequences containing residues like this compound.
Wash-Free Protocols: These emerging protocols aim to reduce the solvent consumption and time associated with the extensive washing steps in traditional SPPS. By carefully managing the evaporation of excess reagents and byproducts, wash-free synthesis can be more environmentally friendly and efficient. creative-peptides.com The integration of bulky, expensive residues like this compound into such protocols requires careful calibration to ensure that no unreacted material is carried over to the next step, which could lead to insertion or deletion mutations in the peptide sequence.
Solution-Phase Peptide Synthesis Approaches for Fragments Incorporating this compound
While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis (LPPS) remains relevant, particularly for the large-scale production of shorter peptide fragments. A hybrid approach, where a protected peptide fragment containing the complex this compound residue is first synthesized via SPPS on a hyper-acid-labile resin (like 2-CTC), can be advantageous. springernature.com This protected fragment can then be used in a solution-phase condensation with another fragment.
The key challenge in solution-phase synthesis is the purification of the product after each coupling step. nih.gov The coupling reagents used are similar to those in SPPS, with carbodiimides (DCC, DIC) and additives (HOBt, Oxyma) being common choices due to their efficiency and cost-effectiveness. americanpeptidesociety.org The primary concern in fragment condensation is racemization of the C-terminal amino acid of the activating fragment. To avoid this, it is preferable to design fragments with C-terminal glycine (B1666218) or proline, or to use highly efficient, low-racemization coupling reagent combinations. peptide.com
Chemoenzymatic Ligation Strategies for Peptides Containing this compound Derived Moieties
Chemoenzymatic ligation represents a powerful strategy for assembling very large peptides and small proteins by joining smaller, chemically synthesized peptide fragments using enzymes. This approach combines the flexibility of chemical synthesis for incorporating unnatural amino acids with the remarkable specificity and mild reaction conditions of enzymatic catalysis.
Enzymes like peptiligases can catalyze the formation of a peptide bond between two unprotected peptide fragments. youtube.com Typically, one fragment is synthesized with a C-terminal ester (e.g., a glycolic acid ester), and the other has a free N-terminus. The enzyme recognizes specific amino acid sequences at the ligation junction. youtube.com
For a peptide containing a D-Phe(4-Guad-Pmc)-OH moiety, the application of chemoenzymatic ligation would depend on several factors:
Enzyme Specificity: The ligation enzyme must tolerate the unnatural, bulky D-amino acid in proximity to its recognition sequence. Many enzymes are highly specific for L-amino acids, and a D-amino acid at or near the ligation site could inhibit or prevent the reaction.
Protecting Group Compatibility: The ligation is performed on unprotected fragments in aqueous buffer. Therefore, the Pmc group would need to be removed prior to the enzymatic step. This means the final guanidinylated D-phenylalanine residue would be present in its unprotected form during ligation.
Fragment Synthesis: The peptide fragment containing the modified residue would be synthesized via SPPS, purified, and then subjected to the enzymatic reaction.
While direct enzymatic ligation involving this compound itself is not feasible due to the protecting groups, the strategy is highly relevant for the assembly of larger constructs from a peptide fragment that has already had this modified residue incorporated and fully deprotected.
Side Chain Chemistry and Post Synthetic Modification of the Guanidine Moiety in Peptide Contexts
Selective Deprotection of the Pmc Group from Fmoc-D-Phe(4-Guad-Pmc)-OH in Assembled Peptides
The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is a widely utilized protecting group for the guanidino function of arginine and its analogs during Fmoc-based solid-phase peptide synthesis (SPPS). Its removal is typically achieved under strongly acidic conditions, commonly with trifluoroacetic acid (TFA). peptide.com The standard procedure involves treating the peptide-resin with a cleavage cocktail, such as 95% TFA, often in the presence of scavengers to prevent side reactions. peptide.comsigmaaldrich.com
The cleavage of the Pmc group is an acid-labile process. While full deprotection is generally achieved concurrently with the cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups (e.g., t-butyl), selective deprotection on-resin can be more challenging and requires carefully controlled conditions. The rate of Pmc group removal can be influenced by the concentration of TFA and the reaction time. For instance, milder TFA cocktails or shorter treatment times might be explored for selective deprotection, although this is not a standard or widely practiced strategy due to the risk of incomplete removal or side-product formation.
Table 1: Common Reagents for Pmc Group Deprotection
| Reagent Cocktail | Composition | Conditions | Application |
| Standard TFA Cleavage | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Room temperature, 2-4 hours | Global deprotection and cleavage from resin |
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | Room temperature, 2-4 hours | For peptides containing sensitive residues like Trp, Met, Tyr, Cys |
It is important to note that the Pmc group's lability is comparable to other common protecting groups like tert-butyl (tBu), making true on-resin orthogonality difficult to achieve with standard acid-based methods. iris-biotech.de Therefore, strategies for post-synthetic modification often rely on the global deprotection of the peptide followed by functionalization of the liberated guanidine (B92328) group in solution.
Functionalization Strategies for the Liberated Guanidine Side Chain
Once the Pmc group is removed, the free guanidine moiety of the D-Phe(4-Guad)-OH residue becomes available for a range of chemical modifications. The high pKa of the guanidinium (B1211019) group (around 12.5) means it is protonated under physiological conditions, which influences its reactivity. nih.gov Functionalization reactions often target the nucleophilic nitrogen atoms of the guanidine group.
The strategic modification of the guanidine side chain is a powerful tool for introducing probes for biological studies. This includes the attachment of fluorescent labels, biotin (B1667282) tags, or other reporter molecules. nih.gov
Bioconjugation: The guanidine group can be targeted for the attachment of various molecules to study peptide localization, binding partners, and mechanism of action. This often involves acylation or alkylation reactions, although the conditions must be carefully optimized to overcome the low nucleophilicity of the protonated guanidinium ion. nih.gov One approach involves using a strong base to deprotonate the guanidinium group, thereby increasing its nucleophilicity for subsequent reaction with an acylating agent. nih.gov
Fluorescent Probe Development: The incorporation of fluorescent probes via the guanidine side chain allows for real-time imaging and quantification of peptide distribution in biological systems. rsc.org Various fluorophores can be conjugated to the guanidine moiety, enabling studies in fluorescence microscopy and flow cytometry. The choice of fluorophore will depend on the specific application, considering factors such as quantum yield, photostability, and excitation/emission wavelengths. mdpi.com For example, fluorometric determination of guanidino compounds can be achieved through post-column derivatization in HPLC, indicating the potential for creating fluorescent adducts. nih.gov
Table 2: Examples of Reagents for Guanidine Derivatization
| Reagent Type | Example Reagent | Application | Reference |
| Acylating Agent | 5(6)-carboxyfluorescein succinimide | Fluorescent labeling | nih.gov |
| Glyoxal Reagent | Phenylglyoxal | Covalent modification for receptor studies | nih.gov |
| Derivatization for HPLC | Acetylacetone | Pre-column derivatization for HPLC analysis | nih.gov |
| Fluorogenic Reagent | 1,2-naphthoquinone-4-sulfonate | Post-column derivatization for fluorometric detection | nih.gov |
Modifying the guanidine side chain can have a profound impact on the biological activity and selectivity of a peptide. nih.gov These modifications can alter the charge, hydrogen bonding capacity, and steric profile of the side chain, thereby influencing its interaction with biological targets.
For instance, methylation of the terminal nitrogen of a guanidine group in integrin ligands has been shown to tune the subtype selectivity of the ligands. nih.gov This highlights how subtle chemical changes can lead to significant alterations in biological function. Other modifications, such as acetylation, can neutralize the positive charge of the guanidinium group, which can be useful for probing the importance of electrostatic interactions in peptide-receptor binding. jove.com
The introduction of non-proteinogenic amino acids with modified guanidino groups can also enhance the chemical stability of peptides, for example, by increasing their resistance to enzymatic degradation. mdpi.com This is a crucial aspect in the development of peptide-based therapeutics. The guanidino group itself is a key pharmacophoric element in many biologically active peptides, and its modification is a central strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of these molecules. rsc.orgresearchgate.net
Design and Implementation of Orthogonal Protecting Group Schemes for Multi-functional Peptides
The synthesis of complex peptides bearing multiple functional groups requires a sophisticated protecting group strategy to ensure that each functional group can be selectively addressed. researchgate.net An orthogonal protecting group scheme is one in which each class of protecting group can be removed under specific conditions without affecting the others. iris-biotech.de
When working with this compound, the Pmc group is part of the standard Fmoc/tBu strategy, where both Pmc and tBu-based protecting groups are removed by strong acid. iris-biotech.de To achieve selective modification of the guanidine side chain, one might consider incorporating protecting groups that are labile to different conditions.
For example, if a peptide also contains a lysine (B10760008) residue that needs to be selectively functionalized, one could use a protecting group for the lysine side chain that is not acid-labile. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) groups are commonly used for this purpose, as they are stable to the piperidine (B6355638) used for Fmoc removal and the TFA used for Pmc/tBu removal, but can be selectively cleaved with hydrazine. sigmaaldrich.com
Table 3: Example of an Orthogonal Protecting Group Scheme
| Amino Acid | α-Amino Protecting Group | Side-Chain Protecting Group | Deprotection Condition for Side Chain |
| D-Phe(4-Guad) | Fmoc | Pmc | Strong acid (e.g., TFA) |
| Lysine | Fmoc | ivDde | 2% Hydrazine in DMF |
| Aspartic Acid | Fmoc | OtBu | Strong acid (e.g., TFA) |
| Serine | Fmoc | tBu | Strong acid (e.g., TFA) |
This orthogonal approach allows for the sequential deprotection and functionalization of different side chains on the solid support. For instance, after completion of the peptide chain elongation, the ivDde group on a lysine residue could be removed with hydrazine, and the free amine could be functionalized. Subsequently, the peptide could be cleaved from the resin with TFA, which would simultaneously remove the Pmc and tBu protecting groups, liberating the guanidine and other side-chain functionalities. sigmaaldrich.com The design of such schemes is crucial for the successful synthesis of highly modified and complex peptides. researchgate.netnih.gov
Conformational and Structural Investigations of Peptides Incorporating D Phe 4 Guad Containing Moieties
Spectroscopic Analysis of Peptide Conformation (e.g., Circular Dichroism, Advanced NMR Spectroscopy)
Spectroscopic methods are indispensable for probing the conformational landscape of peptides in solution. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offer powerful insights into the secondary structure and atomic-level details of peptides containing D-Phe(4-Guad) moieties.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is highly sensitive to the secondary structure of peptides. units.it The far-UV CD spectrum (180-260 nm), which arises from the absorption of peptide bonds, provides characteristic signatures for different secondary structures like α-helices, β-sheets, and random coils. units.it The incorporation of a D-amino acid can significantly perturb these structures. For instance, a D-amino acid can disrupt or reverse the helicity of an α-helix or promote the formation of specific turn structures.
Advanced NMR Spectroscopy
NMR spectroscopy provides high-resolution information on the three-dimensional structure and dynamics of peptides in solution. For peptides incorporating D-Phe(4-Guad), a combination of one-dimensional and two-dimensional NMR experiments is employed.
Chemical Shift Analysis: The chemical shifts of backbone and side-chain protons (¹H) and carbons (¹³C) are sensitive to the local conformation. nih.gov Deviations from random coil values can indicate the presence of stable secondary structures. The guanidinium (B1211019) group's protons in the D-Phe(4-Guad) side chain can have chemical shifts in the 7–8 ppm range, potentially resolving them from other resonances. nih.gov
Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for determining spatial proximities between protons that are less than 5 Å apart. nih.gov Observed NOEs between backbone protons (e.g., NᵢH to Nᵢ₊₁H) and between side-chain and backbone protons help define the peptide's fold. nih.gov The orientation of the D-Phe(4-Guad) side chain relative to the peptide backbone and other residues can be precisely mapped using these contacts. nih.gov
Scalar Couplings: Three-bond J-couplings (³J) between N-H and Cα-H protons provide information about the backbone dihedral angle φ. This data is essential for restraining the conformational space during structure calculations.
Temperature Coefficients: Measuring the change in amide proton chemical shifts with temperature can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures. nih.gov
The following table summarizes typical NMR parameters used in the conformational analysis of such peptides.
| NMR Parameter | Information Obtained | Typical Application for D-Phe(4-Guad) Peptides |
| ¹H & ¹³C Chemical Shifts | Local secondary structure (α-helix, β-sheet, turn) | Identify conformational changes induced by the D-amino acid and guanidinium side chain. |
| NOESY Cross-Peaks | Through-space proton-proton distances (<5 Å) | Determine the 3D fold and the orientation of the D-Phe(4-Guad) side chain. |
| ³J Coupling Constants | Backbone dihedral angle (φ) constraints | Refine the backbone conformation around the D-amino acid residue. |
| Temperature Coefficients | Intramolecular hydrogen bonding | Identify stable secondary structure elements like β-turns that may be induced by the D-residue. |
High-Resolution Mass Spectrometry for Peptide Sequence and Post-Translational Modification Confirmation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for verifying the primary structure of synthetic peptides, including those containing unconventional residues like D-Phe(4-Guad-Pmc). It confirms the molecular weight with high accuracy and can be used to sequence the peptide and identify any modifications.
Methods like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. nih.gov For a peptide containing Fmoc-D-Phe(4-Guad-Pmc)-OH, HRMS would be used to confirm its successful incorporation into a peptide chain and the presence of the Pmc protecting group.
Tandem mass spectrometry (MS/MS) is employed for sequencing. The peptide ion is isolated and fragmented, typically via collision-induced dissociation (CID), to produce a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirming the position of the D-Phe(4-Guad-Pmc) residue. The presence of the guanidinium group, similar to that in arginine, can influence fragmentation patterns. Arginine-containing peptides often yield strong signals in MALDI-MS, which may also be true for peptides with D-Phe(4-Guad). nih.govgoogle.com
The table below illustrates a hypothetical fragmentation pattern for a tripeptide containing D-Phe(4-Guad-Pmc).
| Ion Type | Sequence Fragment | Expected m/z |
| b₁ | Ala | [m/z of Ala] |
| b₂ | Ala-D-Phe(4-Guad-Pmc) | [m/z of b₁ + m/z of D-Phe(4-Guad-Pmc)] |
| y₁ | Gly | [m/z of Gly] |
| y₂ | D-Phe(4-Guad-Pmc)-Gly | [m/z of y₁ + m/z of D-Phe(4-Guad-Pmc)] |
| Precursor Ion | Ala-D-Phe(4-Guad-Pmc)-Gly | [Total m/z] |
Note: m/z values are illustrative and depend on the exact mass and charge state.
X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structural Elucidation of Peptide Constructs
While NMR provides solution-state structures, X-ray crystallography offers an atomic-resolution view of molecules in their crystalline solid state. nih.gov For peptides incorporating D-Phe(4-Guad), obtaining a high-resolution crystal structure would provide definitive information on bond lengths, bond angles, and the precise conformation of both the peptide backbone and the substituted side chain. bibliotekanauki.pl
The process involves crystallizing the peptide, which can be a significant challenge, followed by exposing the crystal to X-rays and analyzing the resulting diffraction pattern. libretexts.org The electron density map generated from this data is used to build a 3D model of the peptide. nih.gov Such a structure would reveal how the D-amino acid affects the local backbone torsion angles and how the guanidinium group engages in intermolecular interactions (e.g., hydrogen bonds, salt bridges) within the crystal lattice. ias.ac.in These interactions can serve as models for how the peptide might bind to a biological target.
Cryo-electron microscopy (cryo-EM) is a powerful technique for determining the structure of large protein-peptide complexes. If a peptide containing D-Phe(4-Guad) is designed to bind to a large protein, cryo-EM could be used to visualize the complex and determine the conformation of the bound peptide at near-atomic resolution.
Computational Chemistry and Molecular Modeling Studies of Peptide Conformation and Dynamics
Computational methods complement experimental techniques by providing dynamic and energetic insights into peptide behavior at a molecular level.
Molecular dynamics (MD) simulations are used to model the motion of a peptide over time, revealing its conformational flexibility and preferred structures in a simulated physiological environment. nih.gov For a peptide with D-Phe(4-Guad), MD simulations can explore how the D-amino acid and the bulky, charged side chain influence its conformational landscape.
Simulations can reveal stable secondary structures, the dynamics of the side chain, and the peptide's interaction with solvent molecules. researchgate.net Studies on the interaction of guanidinium ions with peptide surfaces show that they can engage in stacking interactions with planar side chains (like phenylalanine) and form hydrogen bonds. nih.govbris.ac.uk MD simulations can predict these interactions for the D-Phe(4-Guad) side chain, providing a detailed picture of its behavior.
If the peptide is designed to target a specific receptor, molecular docking and binding site analysis can predict its binding mode and affinity. The structure of the D-Phe(4-Guad)-containing peptide, derived from NMR, crystallography, or modeling, can be docked into the active site of its target protein.
These models can elucidate the key interactions responsible for binding. The guanidinium group is known to form strong, bidentate hydrogen bonds with carboxylate groups (e.g., from Asp or Glu residues in a receptor), and these interactions would be a primary focus of the analysis. rsc.org Cation-π interactions between the guanidinium moiety and aromatic rings of the receptor are also possible and can be investigated computationally. mdpi.com
Quantum chemical calculations, often using Density Functional Theory (DFT), provide a highly accurate description of electronic structure, reactivity, and energetics. mdpi.com For the D-Phe(4-Guad) side chain, these calculations can be used to study the tautomeric equilibrium of the guanidinium group. Guanidines can exist in different tautomeric forms, and understanding their relative stabilities is important for predicting hydrogen bonding patterns and reactivity. mdpi.comnih.gov DFT can also be used to calculate the charge distribution on the guanidinium group and the rotational energy barrier around the C-N bonds, providing parameters for improving the accuracy of MD simulations. nih.gov
Role in Advanced Peptide and Peptidomimetic Design
Incorporation into Conformationally Constrained Peptide Architectures (e.g., Cyclic Peptides, Stapled Peptides)
Conformationally constrained peptides, such as cyclic and stapled peptides, offer significant advantages over their linear counterparts, including increased receptor affinity, specificity, and metabolic stability. The incorporation of Fmoc-D-Phe(4-Guad-Pmc)-OH into these structures is instrumental in achieving desired three-dimensional arrangements.
Cyclic peptides, for instance, benefit from the defined conformational preferences that D-amino acids can induce. The D-configuration of the phenylalanine residue in this compound can promote the formation of specific turn structures, which are crucial for achieving a bioactive conformation. While general methods for the synthesis of cyclic peptides using Fmoc-protected amino acids are well-established, the specific use of this particular amino acid allows for the introduction of a guanidinium (B1211019) group within a conformationally restricted framework.
Contribution to Peptide Stability and Proteolytic Resistance via D-Amino Acid Inclusion
A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The inclusion of D-amino acids is a widely adopted strategy to overcome this limitation. Proteolytic enzymes are chiral and are highly specific for L-amino acid substrates. Consequently, peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly increased half-life in biological systems.
The D-phenylalanine component of this compound directly contributes to the proteolytic resistance of any peptide into which it is incorporated. This enhanced stability is crucial for developing peptides that can maintain their therapeutic concentrations for longer periods. Studies have shown that replacing L-amino acids with their D-enantiomers can render peptides highly resistant to enzymatic degradation medchemexpress.com. This strategy is particularly effective in preserving the integrity of the peptide backbone, allowing the bioactive pharmacophore to remain intact and functional.
Modulation of Receptor Binding Affinity and Selectivity through Strategic Guanidine (B92328) Placement
The guanidinium group, the functional moiety on the side chain of arginine, is a powerful determinant of molecular recognition, particularly in protein-protein and peptide-receptor interactions. This is due to its ability to form strong hydrogen bonds and electrostatic interactions with negatively charged residues such as aspartate and glutamate (B1630785) on receptor surfaces.
The 4-guanidino-D-phenylalanine side chain of this compound allows for the precise placement of a guanidinium group within a peptide sequence. The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group is a standard protecting group for the guanidinium function, which is removed during the final cleavage and deprotection steps of peptide synthesis. The strategic positioning of this guanidinium group can significantly enhance the binding affinity and selectivity of a peptide for its target receptor. The rigid D-phenylalanine scaffold orients the guanidinium group in a specific spatial orientation, which can be optimized to maximize interactions with the receptor's binding pocket.
Research has demonstrated that the isomerization of an L-amino acid to a D-amino acid within a neuropeptide can modulate selectivity between different G protein-coupled receptors (GPCRs) nih.gov. This highlights the subtle yet profound impact that stereochemistry, in combination with functional side chains, can have on receptor recognition. By using this compound, peptide chemists can systematically explore how the presentation of a guanidinium group from a D-amino acid affects receptor binding and signaling outcomes.
Design of Peptidomimetics with Modified Backbone and Side-Chain Architectures
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. The design of peptidomimetics often involves modifications to the peptide backbone or the incorporation of non-natural amino acid side chains. This compound is a valuable building block in the synthesis of such molecules.
Applications in Advanced Chemical Biology and Materials Science
Development of Molecular Probes for Target Engagement and Pathway Elucidation
While specific molecular probes directly incorporating Fmoc-D-Phe(4-Guad-Pmc)-OH are not extensively documented in publicly available literature, the foundational components of this amino acid derivative suggest its potential utility in this area. The Fmoc group, for instance, possesses inherent fluorescence, which can be exploited for tracking the localization of peptides or small molecules within cellular environments.
The guanidinium (B1211019) group, derived from arginine, is known to facilitate cell penetration. Peptides containing arginine or its mimics can traverse cell membranes, a critical attribute for intracellular probes. The D-phenylalanine component offers resistance to proteolytic degradation, enhancing the probe's stability and bioavailability in biological systems. The strategic incorporation of this compound into a peptide sequence could therefore yield molecular probes with enhanced cell uptake and a longer lifespan, suitable for studying target engagement and elucidating biological pathways.
Scaffold Design for Supramolecular Assemblies and Nanostructured Materials
The design of supramolecular assemblies and nanostructured materials frequently leverages non-covalent interactions to drive the self-organization of molecular components. This compound is particularly well-suited for this purpose due to the multiple interaction modalities it offers.
The aromatic Fmoc group is a key driver of self-assembly through π-π stacking interactions. researchgate.net This interaction is a common feature in the formation of nanostructures from Fmoc-amino acids and short peptides. The D-phenylalanine contributes to the hydrophobic interactions that further stabilize these assemblies. Moreover, the guanidinium side chain, once deprotected, can participate in strong hydrogen bonding and electrostatic interactions, adding another layer of control over the self-assembly process.
The interplay of these forces can lead to the formation of various nanostructures, including nanofibers, nanotubes, and vesicles. The chirality of the D-amino acid can also influence the morphology of the resulting supramolecular structures.
| Interaction Type | Contributing Moiety | Role in Self-Assembly |
| π-π Stacking | Fmoc group | Primary driving force for aggregation |
| Hydrophobic Interactions | Phenylalanine side chain | Stabilization of the assembly core |
| Hydrogen Bonding | Peptide backbone, Guanidinium group | Directional control and stability |
| Electrostatic Interactions | Guanidinium group | Inter- and intra-molecular association |
Engineering of Enzyme Inhibitors and Modulators with Enhanced Specificity
The design of specific enzyme inhibitors and modulators often relies on mimicking the substrate or transition state of an enzymatic reaction. The guanidinium group of arginine is a common feature in the active sites of many enzymes, where it participates in substrate recognition and catalysis through electrostatic and hydrogen bonding interactions.
Incorporating this compound into a peptide sequence allows for the precise placement of a guanidinium mimic. The D-amino acid configuration provides a significant advantage by conferring resistance to cleavage by proteases, thereby increasing the in vivo half-life of the potential inhibitor. This is a critical factor in the development of effective therapeutic agents.
The Pmc protecting group on the guanidinium side chain offers a strategic handle for synthetic chemists. It can be maintained throughout the synthesis of a peptide and then removed in the final step to unveil the functional guanidinium group. This allows for the creation of complex peptide-based inhibitors with high specificity for their target enzymes.
Creation of Peptide-Based Hydrogels and Self-Assembling Biomaterials
Fmoc-amino acids and short peptides are well-known for their ability to form self-assembling hydrogels. semanticscholar.org These materials are of great interest for biomedical applications such as drug delivery, tissue engineering, and 3D cell culture due to their high water content and biocompatibility.
The self-assembly process is primarily driven by the π-π stacking of the Fmoc groups, leading to the formation of a fibrous network that entraps water molecules. researchgate.net The incorporation of this compound into such systems can significantly modulate the properties of the resulting hydrogel. The D-amino acid enhances the proteolytic stability of the hydrogel, making it more suitable for in vivo applications. nih.gov
The guanidinium group, upon deprotection, can introduce a positive charge to the hydrogel matrix. This can be utilized to electrostatically interact with negatively charged biomolecules such as growth factors or DNA, allowing for their controlled release. Furthermore, the mechanical properties of the hydrogel, such as its stiffness and viscoelasticity, can be tuned by altering the concentration of the peptide and the conditions for self-assembly.
| Component | Contribution to Hydrogel Properties | Reference |
| Fmoc group | Drives self-assembly via π-π stacking | researchgate.net |
| D-Phenylalanine | Enhances proteolytic stability | nih.gov |
| Guanidinium group | Introduces positive charge for molecular interactions |
Role in Advanced Combinatorial Chemistry and Peptide Library Synthesis
Combinatorial chemistry and the synthesis of peptide libraries are powerful tools for the discovery of new bioactive molecules. The use of unnatural amino acids, such as this compound, in these libraries can significantly expand the chemical space and lead to the identification of peptides with novel properties.
The Fmoc protecting group is central to solid-phase peptide synthesis (SPPS), the standard method for creating peptide libraries. sigmaaldrich.com The use of a D-amino acid can introduce conformational constraints into the peptide backbone, which can lead to higher affinity and specificity for biological targets.
The guanidinium side chain is a key functional group in many biologically active peptides. The ability to incorporate a protected version of a guanidinium-containing amino acid allows for its site-specific placement within a peptide sequence in a library. This enables the systematic exploration of the role of this functional group in molecular recognition and biological activity. The Pmc group is compatible with standard Fmoc-based SPPS protocols, making this compound a valuable building block for the generation of diverse peptide libraries aimed at drug discovery and other biomedical applications.
Future Research Directions and Unaddressed Challenges
Development of More Efficient and Environmentally Sustainable Synthesis Routes for Complex D-Amino Acid Building Blocks
The multi-step synthesis of complex D-amino acid derivatives like Fmoc-D-Phe(4-Guad-Pmc)-OH often involves significant solvent usage and waste generation, posing environmental concerns. Future research is pivotal in developing greener and more efficient synthetic methodologies. A primary challenge lies in the stereoselective introduction of the D-configuration of the amino acid, which is crucial for the biological activity of the final peptide.
Current research in sustainable chemistry aims to minimize waste by employing catalytic methods and reducing the number of synthetic steps. The development of enzymatic or chemo-enzymatic routes for the synthesis of non-canonical amino acids is a promising avenue. These approaches can offer high stereoselectivity and milder reaction conditions compared to traditional chemical synthesis. Furthermore, the exploration of flow chemistry for the synthesis of these building blocks could lead to improved efficiency, safety, and scalability. A significant hurdle is the identification and engineering of enzymes that can accommodate bulky side chains and protecting groups characteristic of complex amino acids.
| Synthesis Challenge | Potential Sustainable Solution |
| Use of hazardous solvents | Exploration of greener solvents (e.g., ionic liquids, supercritical fluids) |
| Multi-step, low-yield reactions | Development of one-pot or tandem reactions |
| Poor stereoselectivity | Application of biocatalysis and asymmetric catalysis |
| Significant waste generation | Implementation of atom-economical synthetic strategies |
Integration of Artificial Intelligence and Machine Learning for Predictive Design of Peptide Constructs
The vast sequence space of peptides makes the rational design of peptides with specific properties a formidable task. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity. nih.govnorthwestern.edusciencedaily.comresearchgate.net By training on large datasets of known peptide sequences and their biological activities, ML models can predict the properties of novel peptide sequences, thereby accelerating the discovery of new therapeutic peptides. nih.gov
In the context of peptides incorporating this compound, AI and ML could be employed to:
Predict Aggregation Propensity: Develop models that can predict sequences prone to aggregation during synthesis, allowing for the design of more synthetically accessible peptides.
De Novo Peptide Design: Generate novel peptide sequences with desired properties that incorporate complex building blocks like this compound. nih.gov
A significant unaddressed challenge is the need for large, high-quality datasets that include peptides with non-canonical amino acids to train robust and accurate ML models. The generation of such datasets will require a concerted effort in high-throughput peptide synthesis and screening.
Exploration of Novel Biological Applications in Synthetic Biology and Bio-Inspired Systems
The incorporation of D-amino acids into peptides confers resistance to proteolytic degradation, a highly desirable property for therapeutic peptides. The unique guanidino-functionalized phenyl ring of the side chain in this compound offers possibilities for creating peptides with novel functions. Future research should explore the application of peptides containing this building block in the fields of synthetic biology and the development of bio-inspired systems.
Potential applications include:
Engineered Self-Assembling Materials: The rigid D-phenylalanine core and the charged guanidinium (B1211019) group could be exploited to design peptides that self-assemble into well-defined nanostructures, such as hydrogels or nanotubes, for applications in tissue engineering and drug delivery.
Novel Antimicrobial Peptides: The cationic nature of the guanidinium group is a common feature in many antimicrobial peptides. Incorporating this D-amino acid could lead to the development of potent and proteolytically stable antimicrobial agents.
Bio-inspired Catalysts: The functionalized side chain could be positioned within a peptide scaffold to create a catalytic center for specific chemical transformations, mimicking the active sites of enzymes.
A key challenge will be to understand the structure-activity relationships that govern the function of these novel peptides. This will require a combination of peptide synthesis, biophysical characterization, and computational modeling. The development of synthetic biology platforms that can produce and screen libraries of peptides containing non-canonical amino acids will be crucial for exploring these new applications. nih.gov
Q & A
What are the key considerations when incorporating Fmoc-D-Phe(4-Guad-Pmc)-OH into solid-phase peptide synthesis (SPPS)?
Basic
The incorporation of this compound requires careful selection of coupling reagents (e.g., HBTU or DIC with HOBt) to ensure efficient amide bond formation. The D-configuration enhances resistance to enzymatic degradation, while the 4-Guad-Pmc groups necessitate orthogonal deprotection strategies. For example, the Pmc group is typically removed using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) to prevent side reactions. Pre-activation of the amino acid and monitoring coupling efficiency via Kaiser or chloranil tests are critical .
How does the D-configuration of this compound influence peptide stability and bioactivity?
Basic
The D-configuration confers protease resistance, making peptides containing this derivative suitable for in vivo applications. This stereochemistry also alters peptide conformation, potentially enhancing binding specificity to target proteins. For instance, D-amino acids in peptide chains can stabilize β-sheet structures or disrupt α-helices, impacting interactions with receptors or enzymes .
What analytical techniques are recommended to confirm the integrity of this compound during peptide assembly?
Advanced
High-performance liquid chromatography (HPLC) with UV detection at 265–280 nm (for Fmoc absorption) and mass spectrometry (MS) are essential for verifying purity and successful coupling. Nuclear magnetic resonance (NMR) can resolve stereochemical integrity and confirm the presence of the 4-Guad-Pmc substituents. For bulk peptides, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS provides accurate molecular weight validation .
How can researchers mitigate steric hindrance when coupling this compound with bulky adjacent residues?
Advanced
Steric hindrance from the 4-Guad-Pmc groups can reduce coupling efficiency. Strategies include:
- Using strong activating reagents (e.g., HATU or PyAOP) to enhance reactivity.
- Extending coupling times (2–4 hours) and increasing reaction temperature (40–50°C) in dimethylformamide (DMF).
- Incorporating pseudoproline dipeptides to reduce conformational strain in the peptide backbone .
What are the storage and handling protocols for this compound to ensure stability?
Basic
Store the compound at –20°C in a desiccator to prevent hydrolysis of the Fmoc group. Handle under inert gas (e.g., argon) to avoid oxidation. Safety data sheets (SDS) for analogous compounds note potential respiratory irritation; thus, use personal protective equipment (PPE) like N95 masks and nitrile gloves during handling .
What strategies are effective in removing the Pmc and Guad protecting groups without compromising peptide integrity?
Advanced
The Pmc group is cleaved with TFA:TIS:H2O (95:2.5:2.5) for 2–4 hours at room temperature. For the Guad group, use mild acidic conditions (e.g., 1% TFA in dichloromethane) to avoid side reactions. Sequential deprotection is recommended to prevent premature cleavage of sensitive residues. Monitor deprotection completeness via LC-MS .
How does the 4-Guad-Pmc substitution influence the solubility of Fmoc-D-Phe derivatives in common SPPS solvents?
Basic
Bulky hydrophobic groups like 4-Guad-Pmc reduce solubility in polar aprotic solvents (e.g., DMF or NMP). To address this, dissolve the derivative in minimal dimethyl sulfoxide (DMSO) before adding to the reaction mixture. Sonication or heating (40–50°C) may be required for full dissolution .
What are the common side reactions observed during the incorporation of this compound, and how can they be minimized?
Advanced
Common issues include:
- Racemization : Mitigate by coupling at 0–4°C and using additives like Oxyma Pure.
- Incomplete deprotection : Optimize TFA exposure time and scavenger ratios.
- Aggregation : Incorporate chaotropic agents (e.g., urea) or switch to more polar solvents.
Post-synthesis, perform iterative HPLC purification to isolate the target peptide from truncated or oxidized byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
